molecular formula C28H29BrN2O2 B12287159 2,3-DehydroDarifenacinHydrobromide

2,3-DehydroDarifenacinHydrobromide

Cat. No.: B12287159
M. Wt: 505.4 g/mol
InChI Key: TZKYUWQSYFUAIX-UHFFFAOYSA-N
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Description

2,3-DehydroDarifenacinHydrobromide is a chemical compound known for its role as an oxidized analogue and impurity of Darifenacin, a medication used to treat urinary incontinence . This compound is characterized by its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-DehydroDarifenacinHydrobromide involves several steps. One of the methods includes condensing 3-(S)-(-)-1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with a compound of Formula XIII in the presence of a base in a solvent. This produces (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide (Darifenacin). The Darifenacin is then treated with an acid in a solvent and water mixture, followed by isolation and treatment with hydrobromic acid to produce Darifenacin hydrobromide .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-DehydroDarifenacinHydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that have unique properties and applications .

Scientific Research Applications

2,3-DehydroDarifenacinHydrobromide has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of similar compounds. In biology and medicine, it is investigated for its potential therapeutic effects and mechanisms of action. The compound’s unique properties also make it valuable in industrial applications, such as the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2,3-DehydroDarifenacinHydrobromide involves its interaction with specific molecular targets, such as the M3 muscarinic acetylcholine receptor. By blocking this receptor, the compound can modulate various physiological processes, including bladder muscle contractions. This mechanism is similar to that of Darifenacin, but the unique structure of this compound may result in different pharmacological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,3-DehydroDarifenacinHydrobromide include Darifenacin, Oxybutynin, and Solifenacin. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological profiles .

Uniqueness: The uniqueness of this compound lies in its oxidized structure, which distinguishes it from other related compounds.

Properties

Molecular Formula

C28H29BrN2O2

Molecular Weight

505.4 g/mol

IUPAC Name

2-[1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide

InChI

InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H

InChI Key

TZKYUWQSYFUAIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br

Origin of Product

United States

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